![molecular formula C19H15N7OS B294739 2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether](/img/structure/B294739.png)
2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether involves the inhibition of enzymes that are essential for the growth and survival of microorganisms. It has been shown to inhibit the growth of various bacteria, fungi, and viruses by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards microbial cells, making it a potential candidate for the development of new drugs. It has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is its low toxicity and high selectivity towards microbial cells, making it a potential candidate for the development of new drugs. However, its limited solubility in water and organic solvents may pose a challenge in its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether. These include the development of new drugs based on its antimicrobial, antifungal, and antiviral properties, the study of its potential applications in the treatment of various diseases, and the exploration of its potential use in nanotechnology and material science.
In conclusion, this compound is a chemical compound that has shown great potential in the field of scientific research. Its antimicrobial, antifungal, and antiviral properties, low toxicity, and high selectivity towards microbial cells make it a potential candidate for the development of new drugs. Further research in this area may lead to the development of new treatments for various diseases and the exploration of its potential use in nanotechnology and material science.
Synthesemethoden
The synthesis of 2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether involves the reaction of 2-(4-methoxyphenyl)ethan-1-ol with 2-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-diamine in the presence of sodium hydride and dimethylformamide. The resulting compound is then treated with thiosemicarbazide and triethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C19H15N7OS |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-(benzotriazol-1-ylmethyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H15N7OS/c1-27-16-9-5-2-6-13(16)10-11-18-23-26-17(21-22-19(26)28-18)12-25-15-8-4-3-7-14(15)20-24-25/h2-11H,12H2,1H3/b11-10+ |
InChI-Schlüssel |
GMQTZPYHPMDVJA-ZHACJKMWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
SMILES |
COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Kanonische SMILES |
COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.